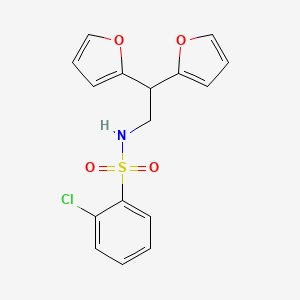
2-クロロ-N-(2,2-ジ(フラン-2-イル)エチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a 2,2-di(furan-2-yl)ethyl group
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its sulfonamide group, which is known for antibacterial properties.
Industry: Used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with an amine derivative, in this case, 2,2-di(furan-2-yl)ethylamine, under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The furan rings and the sulfonamide group can participate in redox reactions.
Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
作用機序
The mechanism of action of 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to enzyme inhibition. The furan rings may also interact with various molecular targets, affecting their function.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(2-furylmethyl)benzenesulfonamide
- 2-chloro-N-(2,2-di(furyl)ethyl)benzenesulfonamide
- 2-chloro-N-(2-thienylmethyl)benzenesulfonamide
Uniqueness
2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is unique due to the presence of two furan rings, which can provide additional sites for chemical interactions and modifications. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.
生物活性
2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and this compound's structure suggests it may have additional therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, inhibition studies, and potential therapeutic uses.
The biological activity of 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is primarily attributed to its sulfonamide group, which can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. By inhibiting these enzymes, sulfonamides disrupt bacterial growth and replication. Additionally, the furan moieties in the compound may interact with various molecular targets, enhancing its biological efficacy .
Inhibition Studies
Recent studies have focused on the inhibition of human carbonic anhydrases (hCAs), particularly hCA II and hCA IX. These enzymes play critical roles in physiological processes such as pH regulation and ion transport. The compound exhibited significant inhibition of hCA II with a Ki value of 2.4 nM, indicating potent activity compared to other sulfonamides . The structure-activity relationship (SAR) studies suggest that variations in the substituents on the benzene ring influence the inhibitory potency against these enzymes.
Table 1: Inhibition Potency of 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide against Human Carbonic Anhydrases
| Enzyme | Ki (nM) | Comments |
|---|---|---|
| hCA II | 2.4 | High potency |
| hCA IX | Moderate | Potential for cancer treatment |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Sulfonamides are traditionally used to treat bacterial infections, and derivatives like this one may exhibit similar properties. Preliminary screening indicated moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Sulfonamides
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5.64 - 77.38 | Moderate |
| Escherichia coli | 8.33 - 23.15 | Good |
| Pseudomonas aeruginosa | 13.40 - 137.43 | Moderate |
Case Studies
A case study involving the application of sulfonamide derivatives in treating hypoxia-induced cancers highlighted the potential of compounds like 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide . The compound's ability to inhibit hCA IX suggests it could be effective in managing conditions such as gliomas and other malignancies where carbonic anhydrase plays a role.
特性
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUJHXCAVHOMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














